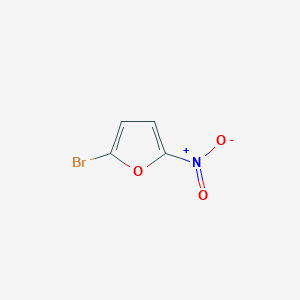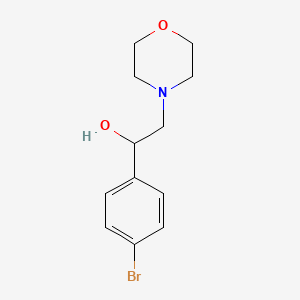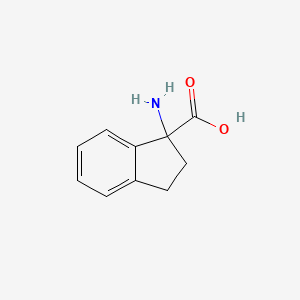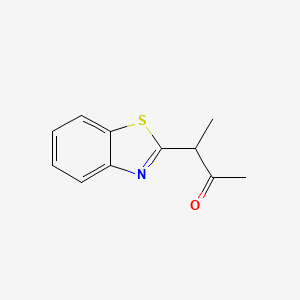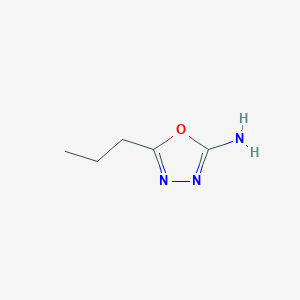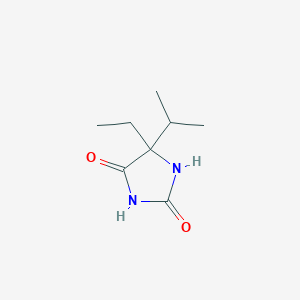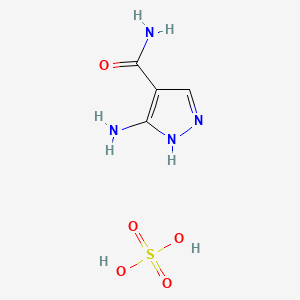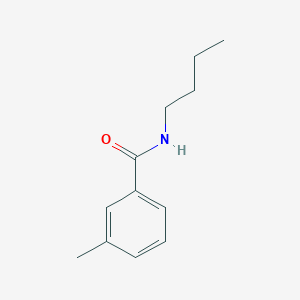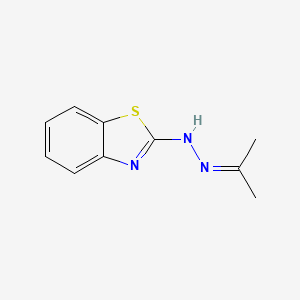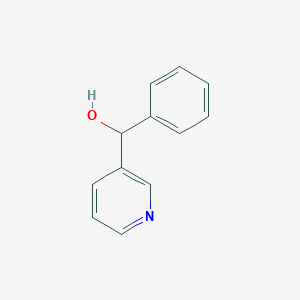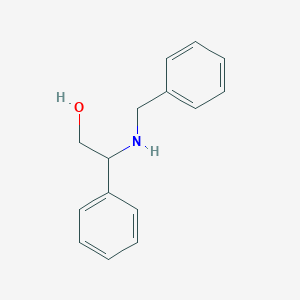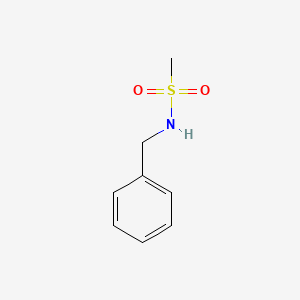![molecular formula C7H8O3 B1267614 3-Oxabicyclo[3.2.1]octane-2,4-dione CAS No. 6054-16-6](/img/structure/B1267614.png)
3-Oxabicyclo[3.2.1]octane-2,4-dione
Übersicht
Beschreibung
3-Oxabicyclo[3.2.1]octane-2,4-dione (hereafter referred to as 2,4-dione) is an organic compound with a bicyclic structure, consisting of three carbon atoms, one oxygen atom and two double bonds. It is a highly reactive compound, and is used in many different fields of science and industry, including organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
Application
“3-Oxabicyclo[3.2.1]octane-2,4-dione” is used in the synthesis of the oxabicyclo[3.2.1]octane ring system . This motif can be found in a wide range of natural products with significant biological activities .
Method of Application
The synthesis of this kind of scaffold is achieved using a cyclo-hexane-trans-1,4-diol with an alkyne side chain in the presence of a Au(I) catalyst . This is a domino process in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .
Results
This strategy has been successfully applied to the asymmetric formal total synthesis of ( þ )-cortistatins .
Synthetic Chemistry
Application
“3-Oxabicyclo[3.2.1]octane-2,4-dione” is used in the construction of 8-oxabicyclo octanes and their analogs .
Method of Application
A tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 .
Results
This method allows the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .
Medicinal Chemistry
Application
“3-Oxabicyclo[3.2.1]octane-2,4-dione” is found in a wide range of natural products with significant biological activities . For example, it is present in the cortistatins, a family of 11 steroidal alkaloids isolated from the marine sponge Corticium simplex .
Method of Application
The cortistatins are synthesized using a cyclo-hexane-trans-1,4-diol with an alkyne side chain in the presence of a Au(I) catalyst .
Results
Cortistatin A has proved to be the strongest inhibitor of the migration and proliferation of human umbilical vein endothelial cells at concentrations as low as 100 pM, and with a therapeutic index of over 3,300 .
Biochemistry
Application
“3-Oxabicyclo[3.2.1]octane-2,4-dione” is also found in Englerin A, a guaiane sesquiterpene isolated from the stem bark of Phyllanthus engleri in Tanzania .
Method of Application
Englerin A is synthesized using a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 .
Results
Englerin A has been reported to selectively inhibit the growth of renal cancer cell lines at the nanomolar level .
Industrial Chemistry
Application
“3-Oxabicyclo[3.2.1]octane-2,4-dione” is also known as d-Camphoric anhydride . It is used in the industrial production of various chemicals .
Method of Application
The specific methods of application in industrial chemistry can vary widely depending on the specific chemical being produced .
Results
The results of these industrial applications are diverse, as they contribute to the production of a wide range of chemicals .
Environmental Chemistry
Application
“3-Oxabicyclo[3.2.1]octane-2,4-dione” can be used in environmental chemistry for the study of certain chemical reactions .
Method of Application
The methods of application in environmental chemistry often involve the use of controlled laboratory conditions to study the behavior of “3-Oxabicyclo[3.2.1]octane-2,4-dione” under various environmental conditions .
Results
The results of these studies can provide valuable information about the environmental behavior of “3-Oxabicyclo[3.2.1]octane-2,4-dione”, which can be used to inform environmental policies and practices .
Eigenschaften
IUPAC Name |
3-oxabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHURIINGLSKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286396 | |
| Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.2.1]octane-2,4-dione | |
CAS RN |
6054-16-6 | |
| Record name | Norcamphoric anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

